1-Bromo-1,2-difluoropenta-1,4-diene
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Overview
Description
1-Bromo-1,2-difluoropenta-1,4-diene is an organofluorine compound with the molecular formula C5H5BrF2. This compound is characterized by the presence of bromine and fluorine atoms attached to a penta-1,4-diene backbone. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of 1-Bromo-1,2-difluoropenta-1,4-diene typically involves the halogenation of penta-1,4-diene derivatives. One common method is the bromination of 1,2-difluoropenta-1,4-diene using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Bromo-1,2-difluoropenta-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bonds in the penta-1,4-diene backbone can participate in addition reactions with electrophiles such as hydrogen halides, halogens, or other reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or other oxygen-containing derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted alkenes, alcohols, and other functionalized derivatives .
Scientific Research Applications
1-Bromo-1,2-difluoropenta-1,4-diene has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science compounds.
Medicinal Chemistry: The compound’s unique structure allows it to be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of fluorinated polymers and other materials with unique properties such as high thermal stability and chemical resistance.
Biological Studies: The compound can be used as a probe or a labeling agent in biochemical assays and studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism by which 1-Bromo-1,2-difluoropenta-1,4-diene exerts its effects depends on the specific application and the molecular targets involved. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
1-Bromo-1,2-difluoropenta-1,4-diene can be compared with other halogenated dienes, such as:
1-Chloro-1,2-difluoropenta-1,4-diene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Bromo-1,2-dichloropenta-1,4-diene:
1,2-Difluoropenta-1,4-diene: Lacks the bromine atom, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and properties that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
1-bromo-1,2-difluoropenta-1,4-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBBHFCPHKUCMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(F)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396695 |
Source
|
Record name | 1-bromo-1,2-difluoropenta-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-24-1 |
Source
|
Record name | 1,4-Pentadiene, 1-bromo-1,2-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1730-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-1,2-difluoropenta-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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